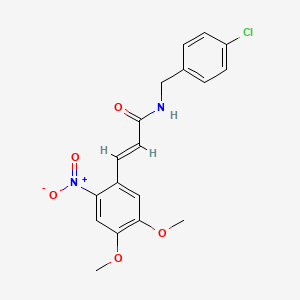

N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Description

Background on Nitrophenylacrylamide Derivatives

Nitrophenylacrylamide derivatives represent a chemically diverse class of compounds characterized by their acrylamide backbone substituted with nitroaromatic groups. These molecules exhibit notable electronic properties due to the electron-withdrawing nitro (-NO₂) group, which enhances their reactivity in photochemical and electrophilic substitution reactions. The acrylamide moiety provides a versatile platform for further functionalization, enabling applications in polymer chemistry, enzyme inhibition studies, and photolabile protecting systems. For example, bis(3-(4-nitrophenyl)acrylamide) derivatives have shown acetylcholinesterase (AChE) inhibitory activity, suggesting potential therapeutic relevance in neurodegenerative diseases.

Synthetic routes to these compounds often involve nucleophilic amine desalting followed by acryloylation. A patented method describes the use of organic bases like triethylamine (TEA) or inorganic bases such as potassium carbonate (K₂CO₃) to deprotonate amine salts before reacting with acryloyl chloride. This approach achieves yields exceeding 50% under optimized pH conditions.

Historical Development of 4,5-Dimethoxy-2-nitrophenyl Compounds

The 4,5-dimethoxy-2-nitrophenyl group emerged as a critical photolabile protecting group (PPG) in the 1970s, building on earlier work with o-nitrobenzyl derivatives. The addition of methoxy (-OCH₃) groups at the 4- and 5-positions stabilizes the nitroaromatic system through electron-donating effects while maintaining photolytic cleavage efficiency. This modification reduces side reactions during deprotection, making such compounds valuable in controlled release applications.

A landmark study demonstrated that PPGs incorporating dimethoxy and nitro substituents enable traceless reagent processes in oligonucleotide synthesis. For instance, irradiation of oligodeoxyribonucleotides protected with a 3-(2'-hydroxy-3',6'-dimethylphenyl)-2,2-dimethylpropyl-o-nitrobenzyl group triggers cyclization and releases native nucleic acids. These advancements underscore the importance of 4,5-dimethoxy-2-nitrophenyl motifs in photochemistry and prodrug design.

Research Significance of N-(4-Chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

The integration of a 4-chlorobenzyl group into the acrylamide scaffold introduces steric and electronic modifications that may enhance target binding selectivity. Chlorine’s electronegativity increases the compound’s lipophilicity, potentially improving blood-brain barrier penetration—a property critical for neuroactive agents. Concurrently, the 4,5-dimethoxy-2-nitrophenyl moiety offers photolytic sensitivity, enabling spatiotemporal control in biological systems.

While direct pharmacological data for this compound remain unpublished, structurally related acrylamides exhibit diverse bioactivities:

- Antioxidant properties : Bis(3-(4-nitrophenyl)acrylamide) derivatives show radical scavenging capacities in DPPH and ABTS assays.

- Antimicrobial effects : Analogous compounds demonstrate moderate activity against Gram-positive bacteria.

- Enzyme inhibition : Molecular docking studies reveal strong interactions with AChE, suggesting potential anti-Alzheimer’s applications.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized computational methods to predict the behavior of nitrophenylacrylamides. Density functional theory (DFT) calculations and molecular dynamics simulations provide insights into electronic configurations and protein-ligand binding dynamics. However, experimental validation for this compound remains sparse. Key unresolved questions include:

- Photolytic efficiency : How does the chlorobenzyl group influence the quantum yield of nitro group-mediated photolysis?

- Biological target profiling : Which enzymes or receptors interact with this compound’s unique substituent combination?

- Synthetic scalability : Can existing acryloylation protocols be adapted for high-yield production of this derivative?

Addressing these gaps requires interdisciplinary collaboration between synthetic chemists, photobiologists, and computational researchers.

Table 1: Comparative Properties of Select Nitrophenylacrylamide Derivatives

Properties

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O5/c1-25-16-9-13(15(21(23)24)10-17(16)26-2)5-8-18(22)20-11-12-3-6-14(19)7-4-12/h3-10H,11H2,1-2H3,(H,20,22)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQYTMRJZNRGDQ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₈H₁₈ClN₃O₄

- Molecular Weight : 373.81 g/mol

The presence of the chlorobenzyl group and the nitro-substituted phenyl ring contributes to its biological properties, particularly its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are critical in assessing its efficacy.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound is particularly effective against Candida albicans, a common fungal pathogen, and shows moderate activity against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.12 |

| HCC827 (Lung cancer) | 6.75 |

| MCF-7 (Breast cancer) | 12.34 |

The IC50 values indicate that the compound is most effective against A549 cells, which are commonly used in lung cancer research. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit topoisomerase activity. This interaction disrupts DNA replication and transcription processes, leading to cell death in both microbial and cancer cells.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The study found a significant reduction in colony-forming units (CFUs) when treated with varying concentrations of the compound. -

Anticancer Study :

In vitro assays on A549 lung cancer cells demonstrated that treatment with this compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis involves a multi-step process starting with condensation of 4-chlorobenzylamine with an acryloyl chloride intermediate. Key conditions include maintaining anhydrous solvents (e.g., THF or DMF), controlled temperature (0–5°C during acylation), and inert atmosphere (N₂/Ar). Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures ≥95% purity. Reaction monitoring by TLC and intermediate characterization by NMR are critical .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., acrylamide protons at δ 6.2–6.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, X-ray diffraction (as applied to structurally similar acrylamides) resolves spatial arrangements and hydrogen-bonding networks .

Q. What in vitro models are suitable for initial pharmacological screening?

- Methodological Answer : Prioritize cancer cell lines (e.g., MCF-7, HepG2) for antiproliferative assays (MTT) and neuronal models (e.g., SH-SY5Y) if CNS activity is hypothesized. Include oxidative stress markers (e.g., ROS detection) based on nitrophenyl-related redox activity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound against analogs?

- Methodological Answer : Systematically modify substituents (e.g., replace 4-chlorobenzyl with fluorobenzyl or methoxy groups) and assess activity shifts using enzyme inhibition assays (e.g., kinase profiling). Computational docking (AutoDock Vina) identifies binding poses, while Hammett plots correlate electronic effects of substituents with bioactivity .

Q. What strategies mitigate discrepancies in reported biological activity data across studies?

- Methodological Answer : Standardize assay parameters (cell passage number, serum concentration, incubation time). Validate purity via HPLC and LC-MS. Cross-verify results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

Q. How can computational methods predict reactivity and interaction mechanisms with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electrophilicity of the acrylamide’s α,β-unsaturated carbonyl group. Molecular dynamics simulations (GROMACS) model protein-ligand interactions over time, while free-energy perturbation studies quantify binding thermodynamics .

Q. What experimental approaches analyze the compound’s stability under storage and handling conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis. Thermogravimetric analysis (TGA) assesses thermal degradation, while photostability tests follow ICH Q1B guidelines. Store at -20°C in amber vials under desiccation .

Q. How can kinetic studies resolve reaction mechanisms during synthesis or metabolic breakdown?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to track intermediates in real time. Isotopic labeling (e.g., ¹⁸O in nitrophenyl groups) identifies cleavage pathways. Michaelis-Menten kinetics applied to enzyme-mediated degradation reveal catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.